molecular formula C10H5ClN2O B3328438 p-Chlorobenzoylmalononitrile CAS No. 46290-15-7

p-Chlorobenzoylmalononitrile

Cat. No.: B3328438
CAS No.: 46290-15-7
M. Wt: 204.61 g/mol
InChI Key: JBZXWNWJIIYHGY-UHFFFAOYSA-N
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Description

p-Chlorobenzoylmalononitrile is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that make it suitable for analytical studies, organic synthesis, and material science investigations.

Preparation Methods

The synthesis of p-Chlorobenzoylmalononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between p-chlorobenzaldehyde and malononitrile in the presence of a base such as diethylamine . The reaction conditions include using ethyl acetate as a solvent and maintaining a temperature of around 60°C for optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

p-Chlorobenzoylmalononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form p-chlorobenzoic acid.

    Reduction: Reduction reactions can convert it into p-chlorobenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. The major products formed from these reactions include p-chlorobenzoic acid, p-chlorobenzyl alcohol, and various substituted derivatives .

Scientific Research Applications

p-Chlorobenzoylmalononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical intermediates.

    Biology: It is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is employed in the production of specialty chemicals and materials science investigations.

Mechanism of Action

The mechanism by which p-Chlorobenzoylmalononitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may interact with enzymes or receptors, altering their activity and leading to measurable changes in the system being studied . The exact molecular targets and pathways can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

p-Chlorobenzoylmalononitrile can be compared with other similar compounds such as:

  • o-Chlorobenzoylmalononitrile
  • m-Chlorobenzoylmalononitrile
  • p-Chlorobenzoic acid

These compounds share structural similarities but differ in their chemical properties and reactivity. For example, o-Chlorobenzoylmalononitrile and m-Chlorobenzoylmalononitrile have the chlorine atom positioned differently on the benzene ring, which can affect their reactivity and the types of reactions they undergo . p-Chlorobenzoic acid, on the other hand, is an oxidation product of this compound and has different chemical properties and applications .

Properties

IUPAC Name

2-(4-chlorobenzoyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXWNWJIIYHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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